molecular formula C8H10N2O2 B1351639 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid CAS No. 957500-07-1

5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid

Cat. No. B1351639
CAS RN: 957500-07-1
M. Wt: 166.18 g/mol
InChI Key: WAVQQDWWBUEGMB-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is a modified pyrazole containing a carboxylic acid moiety . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 .


Synthesis Analysis

The synthesis of pyrazoles often involves the use of a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .


Molecular Structure Analysis

The molecular structure of 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is represented by the formula C8H10N2O2 . It has a molecular weight of 166.18 .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles often include the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Heterocyclic Compound Synthesis

One significant application of derivatives similar to 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is in the synthesis of heterocyclic compounds. For instance, reactions involving methyl 3-cyclopropyl-3-oxopropanoate have led to the formation of various heterocycles, highlighting the utility of cyclopropyl substituents in synthesizing structurally diverse pyrazole derivatives. These compounds are crucial in the development of new materials and pharmaceuticals due to their unique chemical properties (Pokhodylo, Matiichuk, & Obushak, 2010).

Multicomponent Reactions

The compound's derivatives play a critical role in multicomponent reactions, serving as precursors for synthesizing a wide array of pyrazole-based heterocycles. These reactions are efficient methods for constructing complex molecules from simple substrates, demonstrating the compound's value in facilitating the rapid synthesis of diverse molecular architectures. Such processes are instrumental in drug discovery and development, offering pathways to novel bioactive compounds (Xue, Liu, Qing, & Wang, 2016).

Coordination Chemistry

Research into pyrazole-dicarboxylate acid derivatives, closely related to 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid, has expanded our understanding of coordination chemistry, particularly in synthesizing metal coordination complexes. These complexes have potential applications ranging from catalysis to materials science, underscoring the compound's importance in developing new chemical entities with specific functions (Radi et al., 2015).

Green Chemistry

The principles of green chemistry are applied using derivatives of 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid in solvent-free syntheses of pyrazoles. This approach demonstrates the compound's role in promoting environmentally friendly chemical processes, reducing the use of hazardous solvents, and enhancing reaction efficiencies. Such advancements are crucial for sustainable development within the chemical industry (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Mechanism of Action

While the specific mechanism of action for 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid is not mentioned in the search results, a related compound, 2-methyl-2H-pyrazole-3-carboxylic acid, is known to prevent 2,3,7,8-TCDD-Induced toxicity by antagonizing the aryl hydrocarbon receptor .

properties

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVQQDWWBUEGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390218
Record name 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid

CAS RN

957500-07-1
Record name 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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